

UPLC Outpaces HPLC for Losartan Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Losartan Impurity 2	
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A head-to-head comparison reveals Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC) for the critical analysis of impurities in the widely used antihypertensive drug, Losartan. This guide provides a detailed comparison of the two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

The timely and accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Losartan is paramount for ensuring drug safety and efficacy.[1][2] Regulatory bodies worldwide mandate stringent control over impurity levels.[1][2] While HPLC has long been the workhorse for pharmaceutical analysis, UPLC has emerged as a powerful alternative, promising enhanced performance.[1]

Performance Comparison: UPLC vs. HPLC

UPLC systems utilize columns with sub-2 µm particles, operating at higher pressures than HPLC systems. This fundamental difference leads to significant improvements in chromatographic performance. The primary advantages of UPLC include dramatically reduced analysis times, leading to higher sample throughput, and decreased solvent consumption, which offers both cost and environmental benefits. Furthermore, UPLC typically provides sharper and narrower peaks, resulting in superior resolution and heightened sensitivity for detecting trace-level impurities.



The following table summarizes the key performance differences between UPLC and HPLC for Losartan impurity analysis, based on typical method parameters found in published literature.

Performance Metric	UPLC	HPLC
Analysis Time	< 5 minutes	20 - 30 minutes
Resolution	Enhanced separation of closely eluting impurities	Adequate, but may require longer run times for complex separations
Sensitivity (LOD/LOQ)	Lower limits of detection and quantification	Higher limits of detection and quantification
Solvent Consumption	Significantly lower	Higher
Peak Width	Narrower peaks, leading to better peak capacity	Broader peaks
System Backpressure	High (up to 15,000 psi)	Lower (typically < 6,000 psi)

Experimental Protocols

Below are representative experimental protocols for the analysis of Losartan and its impurities using both UPLC and HPLC.

UPLC Method for Losartan and its Impurities

This method is optimized for rapid analysis and high resolution.

- Instrumentation: Waters Acquity UPLC system with a PDA detector.
- Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm.
- Mobile Phase A: 0.1% Formic acid in Water.
- · Mobile Phase B: Acetonitrile.
- Gradient Program:



o 0 min: 95% A, 5% B

3 min: 40% A, 60% B

4 min: 10% A, 90% B

5 min: 95% A, 5% B

• Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Detection Wavelength: 254 nm.

Injection Volume: 2 μL.

• Sample Preparation: Dissolve Losartan potassium sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

HPLC Method for Losartan and its Impurities

This method represents a conventional approach to Losartan impurity profiling.[3][4]

- Instrumentation: Agilent 1200 series HPLC system with a DAD detector.
- Column: Kromasil 100-5C18, 5 μm, 4.6 x 250 mm.[3]
- Mobile Phase A: 0.1% Phosphoric acid in Water.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient Program:

o 0 min: 80% A, 20% B

15 min: 50% A, 50% B

25 min: 20% A, 80% B







30 min: 80% A, 20% B

• Flow Rate: 1.0 mL/min.

• Column Temperature: 35°C.[3]

• Detection Wavelength: 220 nm.[3]

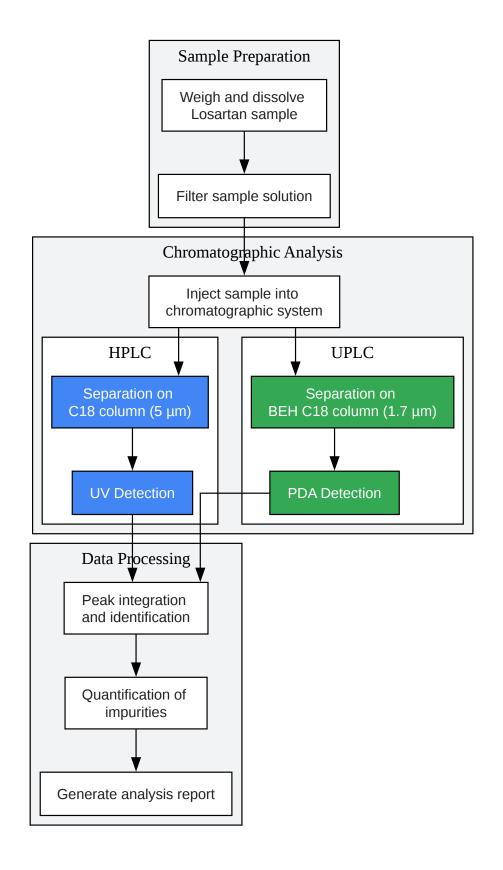
• Injection Volume: 10 μL.

 Sample Preparation: Dissolve Losartan potassium sample in a 50:50 mixture of mobile phase A and B to a final concentration of 1 mg/mL.[3]

Workflow for Losartan Impurity Analysis

The general workflow for analyzing Losartan impurities using either HPLC or UPLC is outlined in the diagram below. The key difference lies in the chromatographic separation step, where UPLC offers a much faster and more efficient process.





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Figure 1. General workflow for Losartan impurity analysis comparing HPLC and UPLC pathways.

Conclusion

For the analysis of impurities in Losartan, UPLC demonstrates clear superiority over traditional HPLC in terms of speed, sensitivity, and resolution. The significant reduction in analysis time and solvent consumption makes UPLC a more cost-effective and environmentally friendly option, while its enhanced separation capabilities ensure more accurate and reliable impurity profiling. While HPLC remains a robust and widely used technique, laboratories looking to improve throughput and achieve higher sensitivity should consider transitioning to UPLC for Losartan impurity analysis. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.

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References

- 1. journalwjarr.com [journalwjarr.com]
- 2. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ijpsr.com [ijpsr.com]
- To cite this document: BenchChem. [UPLC Outpaces HPLC for Losartan Impurity Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600979#comparison-of-hplc-and-uplc-for-losartan-impurity-analysis]

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